4-BROMO-N-[(Z)-1-(2-THIENYL)PROPYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE
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Overview
Description
4-BROMO-N-[(Z)-1-(2-THIENYL)PROPYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a heterocyclic compound that features a pyrazole ring substituted with a bromo group and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[(Z)-1-(2-THIENYL)PROPYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of 4-bromo-1H-pyrazole-3-carbohydrazide with 1-(2-thienyl)propan-1-one under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[(Z)-1-(2-THIENYL)PROPYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of the corresponding pyrazole derivative.
Substitution: The bromo group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or alkylamines in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding pyrazole derivative without the bromo group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-BROMO-N-[(Z)-1-(2-THIENYL)PROPYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[(Z)-1-(2-THIENYL)PROPYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,3-di(2-thienyl)-2-buten-1-one: Another heterocyclic compound with a bromo and thienyl group.
1,3,4-Thiadiazole derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
4-BROMO-N-[(Z)-1-(2-THIENYL)PROPYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its specific substitution pattern and the presence of both a pyrazole and thienyl group. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-bromo-N-[(Z)-1-thiophen-2-ylpropylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4OS/c1-2-8(9-4-3-5-18-9)14-16-11(17)10-7(12)6-13-15-10/h3-6H,2H2,1H3,(H,13,15)(H,16,17)/b14-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYBPDCYGFMKGT-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=C(C=NN1)Br)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=O)C1=C(C=NN1)Br)/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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